N-(2-Chloro-6-(chloromethyl)pyridin-4-yl)acetamide
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Overview
Description
N-(2-Chloro-6-(chloromethyl)pyridin-4-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro and chloromethyl groups, as well as an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-(chloromethyl)pyridin-4-yl)acetamide typically involves the chlorination of a pyridine derivative followed by acetamidation. One common method includes the reaction of 2-chloro-6-(chloromethyl)pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-(chloromethyl)pyridin-4-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the acetamide group.
Scientific Research Applications
N-(2-Chloro-6-(chloromethyl)pyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-(chloromethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
N-(2-Chloro-6-(chloromethyl)pyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
1393547-41-5 |
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Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
N-[2-chloro-6-(chloromethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(13)11-6-2-7(4-9)12-8(10)3-6/h2-3H,4H2,1H3,(H,11,12,13) |
InChI Key |
IMDPRJMDODZZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)Cl)CCl |
Origin of Product |
United States |
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